molecular formula C22H20N6O3S B2961511 ethyl 4-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate CAS No. 863452-90-8

ethyl 4-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate

Cat. No.: B2961511
CAS No.: 863452-90-8
M. Wt: 448.5
InChI Key: DMMHVRYXJPLKCH-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C22H20N6O3S and its molecular weight is 448.5. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of ethyl 4-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate are the activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) proteins . These proteins play a crucial role in the regulation of gene expression during cellular responses to stress and inflammation .

Mode of Action

This compound interacts with its targets, ATF4 and NF-kB proteins, through a favorable interaction with their active residues . This interaction results in the inhibition of endoplasmic reticulum (ER) stress and apoptosis .

Biochemical Pathways

The compound affects the NF-kB inflammatory pathway and the ER stress pathway . By inhibiting these pathways, it reduces the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human microglia cells .

Pharmacokinetics

The compound’s bioavailability is likely influenced by its interactions with atf4 and nf-kb proteins, as well as its ability to inhibit er stress and apoptosis .

Result of Action

The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of NO and TNF-α production in LPS-stimulated human microglia cells . Additionally, it exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Properties

IUPAC Name

ethyl 4-[[2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O3S/c1-2-31-22(30)16-8-10-17(11-9-16)25-18(29)13-32-21-19-20(23-14-24-21)28(27-26-19)12-15-6-4-3-5-7-15/h3-11,14H,2,12-13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMHVRYXJPLKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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